molecular formula C5H10Br2 B596021 1,5-DIBROMOPENTANE-D10 CAS No. 1219802-90-0

1,5-DIBROMOPENTANE-D10

Cat. No.: B596021
CAS No.: 1219802-90-0
M. Wt: 240.004
InChI Key: IBODDUNKEPPBKW-YXALHFAPSA-N
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Description

1,5-Dibromopentane-d10 is a deuterium-labeled version of 1,5-Dibromopentane. The compound has the molecular formula C5D10Br2 and a molecular weight of 240.00 g/mol . Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can be useful in various scientific research applications.

Scientific Research Applications

Safety and Hazards

1,5-Dibromopentane-d10 is considered hazardous. It is combustible and can cause skin and eye irritation. Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, not ingesting, and keeping away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

1,5-Dibromopentane-d10 can be synthesized through the bromination of pentane-d10. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction conditions must be carefully controlled to ensure the selective bromination at the 1 and 5 positions of the pentane-d10 molecule .

Chemical Reactions Analysis

1,5-Dibromopentane-d10 undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of pentene-d10.

    Grignard Reactions: It can be used to prepare 1,5-di-Grignard reagents by reacting with magnesium in anhydrous ether.

Comparison with Similar Compounds

1,5-Dibromopentane-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,5-DIBROMOPENTANE-D10 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, followed by the final step of bromination.", "Starting Materials": [ "1,5-DIBROMOPENTANE", "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Synthesis of 1,5-DIBROMOPENTANE-D10 involves the exchange of deuterium atoms for hydrogen atoms in 1,5-DIBROMOPENTANE. This can be achieved by treating 1,5-DIBROMOPENTANE with deuterium oxide (D2O) in the presence of sodium deuteroxide (NaOD) as a base. The reaction takes place under reflux conditions for several hours to ensure complete deuteration.", "Step 2: The next step involves the reduction of the intermediate compound formed in step 1 to the corresponding alcohol. This can be achieved by treating the intermediate with sodium borohydride (NaBH4) in the presence of a suitable solvent such as ethanol. The reaction takes place at room temperature for several hours to ensure complete reduction.", "Step 3: The final step involves the bromination of the alcohol formed in step 2 to yield 1,5-DIBROMOPENTANE-D10. This can be achieved by treating the alcohol with bromine in the presence of a suitable solvent such as acetic acid. The reaction takes place at a low temperature for several hours to ensure complete bromination. The final product is purified by distillation or chromatography." ] }

CAS No.

1219802-90-0

Molecular Formula

C5H10Br2

Molecular Weight

240.004

IUPAC Name

1,5-dibromo-1,1,2,2,3,3,4,4,5,5-decadeuteriopentane

InChI

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2

InChI Key

IBODDUNKEPPBKW-YXALHFAPSA-N

SMILES

C(CCBr)CCBr

Synonyms

1,5-DIBROMOPENTANE-D10

Origin of Product

United States

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